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molecular formula C9H8BrFO2 B118828 Methyl 2-(bromomethyl)-3-fluorobenzoate CAS No. 142314-72-5

Methyl 2-(bromomethyl)-3-fluorobenzoate

Cat. No. B118828
M. Wt: 247.06 g/mol
InChI Key: JZULUDYJULULLS-UHFFFAOYSA-N
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Patent
US06498251B1

Procedure details

2-Bromomethyl-3-fluoro-benzoic acid methyl ester (5.1 g, 21 mmol) was dissolved in methanol (50 ml), and sodium cyanide aqueous solution (4.2 ml, 5 ml, 21 mmol) was added dropwise thereto. After completion of the dropwise addition, the mixture was stirred at 50° C. for 2 hours. The residue obtained by evaporating the solvent from the reaction solution under a reduced pressure was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous it magnesium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 3.3 g (17 mmol, 82% in yield) of the title compound.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:5]=1[CH2:11]Br.[C-:14]#[N:15].[Na+]>CO>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:5]=1[CH2:11][C:14]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)F)CBr)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
by evaporating the solvent from the reaction solution under a reduced pressure
ADDITION
Type
ADDITION
Details
was mixed with ethyl acetate
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous it magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation from the organic layer under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the thus obtained material was separated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)F)CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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